molecular formula C14H10Cl2O B8740615 2-(3,4-Dichlorophenyl)-1-phenylethanone

2-(3,4-Dichlorophenyl)-1-phenylethanone

Cat. No.: B8740615
M. Wt: 265.1 g/mol
InChI Key: IQJKRIZYDXLSJL-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-1-phenylethanone is a diaryl ketone featuring a phenyl group and a 3,4-dichlorophenyl moiety linked via an ethanone bridge. The 3,4-dichloro substitution pattern enhances its lipophilicity and electronic properties, influencing interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C14H10Cl2O

Molecular Weight

265.1 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-1-phenylethanone

InChI

InChI=1S/C14H10Cl2O/c15-12-7-6-10(8-13(12)16)9-14(17)11-4-2-1-3-5-11/h1-8H,9H2

InChI Key

IQJKRIZYDXLSJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers and Halogen Substitution

2-(4-Chlorophenyl)-1-phenylethanone (Compound 20)
  • Structure : Differs by a single chlorine at the 4-position of the phenyl ring (vs. 3,4-dichloro).
  • Synthesis: Prepared via nucleophilic substitution of α-bromoacetophenone with 4-chlorophenol under basic conditions .
  • Properties :
    • Lower molecular weight (246.7 g/mol vs. 281.1 g/mol for 3,4-dichloro analogue).
    • Crystallographic data reveals planar geometry, with chlorine in the 4′-position influencing packing efficiency .
  • Activity : Reduced antifungal potency compared to 3,4-dichloro derivatives, highlighting the importance of dual halogenation for bioactivity .
2-(2,4-Dichlorophenyl)-1-phenylethanone
  • Structure : Dichloro substituents at 2,4-positions.
  • Reactivity : Used as a precursor in synthesizing ERK inhibitors, where chlorine positions dictate reaction pathways with heterocycles like imidazole .
  • Impact : The 2,4-dichloro configuration may sterically hinder interactions compared to 3,4-substitution, altering biological target engagement.

Halogen Replacement: Bromine vs. Chlorine

  • 2-(2,4-Dibromophenyl)-1-phenylethanone: Activity: Replacement of chlorine with bromine in antifungal triazole derivatives reduces potency, likely due to increased steric bulk and altered electronic effects . Electronic Effects: Bromine’s lower electronegativity (vs.

Functional Group Modifications

Sulfonyl and Methanesulfonyl Derivatives
  • 1-(3,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone (C₁₄H₁₀Cl₂O₃S): Structure: Sulfonyl group replaces the ketone’s methylene bridge. Properties: Higher molecular weight (329.2 g/mol) and polarity compared to the parent ketone. Sulfonyl groups enhance metabolic stability but may reduce membrane permeability .
  • 1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone: Applications: Methanesulfonyl groups improve solubility in polar solvents, useful in pharmaceutical formulations .
Trifluoroethanone Analogues
  • 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: Structure: Trifluoromethyl group replaces the phenyl-ethanone moiety. Impact: The CF₃ group increases electronegativity and lipophilicity, enhancing resistance to oxidative metabolism. However, synthetic complexity rises due to fluorine’s reactivity .

Heterocyclic Derivatives

  • 2-{[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone: Structure: Incorporates a triazole ring and methoxy group. Activity: Triazole rings enable hydrogen bonding, improving target affinity. However, methoxy substitution reduces antifungal efficacy compared to chloro groups .
  • (1E)-1-Phenylethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone: Structure: Thiazole ring introduces nitrogen and sulfur atoms.

Ether and Phenoxy Derivatives

  • 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone: Structure: Phenoxy group adds an ether linkage. Impact: Increased hydrophobicity and resistance to hydrolysis compared to non-ether analogues, extending half-life in biological systems .

Comparative Data Table

Compound Substituents/Modifications Molecular Weight (g/mol) Key Properties/Bioactivity Reference
2-(3,4-Dichlorophenyl)-1-phenylethanone 3,4-dichlorophenyl 281.1 High lipophilicity; antifungal lead
2-(4-Chlorophenyl)-1-phenylethanone 4-chlorophenyl 246.7 Lower antifungal activity
1-(3,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone Phenylsulfonyl group 329.2 Enhanced metabolic stability
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone 3,5-dichloro; CF₃ group 243.0 High electronegativity; improved stability
2-{[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone Triazole; methoxy 396.9 Reduced activity vs. chloro analogues

Key Findings and Implications

  • Halogen Position: 3,4-Dichloro substitution optimizes bioactivity compared to mono- or 2,4-dichloro isomers .
  • Electron-Withdrawing Groups : Chlorine and sulfonyl groups enhance target binding and stability, whereas methoxy or bromine substitutions reduce potency .
  • Structural Complexity : Heterocycles (triazole, thiazole) improve binding via hydrogen bonding but may require tailored synthetic routes .

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